molecular formula C8H13N3O2 B1176870 noradrenaline transporter CAS No. 136253-20-8

noradrenaline transporter

Cat. No.: B1176870
CAS No.: 136253-20-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The noradrenaline transporter (NET), also known as the norepinephrine transporter or solute carrier family 6 member 2 (SLC6A2), is an integral membrane protein critical for regulating noradrenergic signaling in the central and peripheral nervous systems . NET functions as a sodium-chloride dependent symporter, primarily responsible for the reuptake of synaptically released norepinephrine from the synaptic cleft back into presynaptic neurons, thereby terminating neurotransmission . This reuptake mechanism, often referred to as "uptake-1," is the primary inactivation mechanism for noradrenergic signaling and is essential for maintaining neurotransmitter homeostasis . Mechanism and Function: NET operates by coupling the influx of sodium and chloride ions with the transport of norepinephrine at a fixed stoichiometric ratio of 1:1:1 . The ion gradients that drive this process are maintained by Na+/K+-ATPase . The transporter is composed of 617 amino acids forming 12 transmembrane domains, with both amino and carboxyl termini located intracellularly . The primary substrate binding site (S1) is located between transmembrane domains 1, 3, 6, and 8 . NET also demonstrates conductance properties similar to ligand-gated ion channels and can transport dopamine in addition to norepinephrine, playing a significant role in regulating concentrations of both neurotransmitters in the synaptic cleft . Research Applications and Value: As a key player in the sympathetic nervous system, NET is a major target for investigating numerous psychiatric and neurological conditions. Research reagents targeting NET are vital for studying the pathophysiology and treatment of depression, attention-deficit hyperactivity disorder (ADHD), anxiety disorders, chronic pain conditions, and panic disorders . Furthermore, NET serves as an important marker for assessing cardiac sympathetic innervation in heart failure and for studying neurodegeneration in Parkinson's disease . Its role in specific neuroendocrine tumors also makes it a target for diagnostic and theranostic applications . Inhibitors and Structural Insights: NET is the primary target for several classes of antidepressants and analgesics, including norepinephrine reuptake inhibitors (NRIs like reboxetine and atomoxetine) and serotonin-norepinephrine reuptake inhibitors (SNRIs like duloxetine and venlafaxine) . Tricyclic antidepressants such as desipramine also inhibit NET . Recent structural biology advances, including cryo-EM structures of human NET in complex with various substrates and inhibitors, have provided unprecedented insights into neurotransmitter recognition and transport mechanisms, opening new avenues for rational drug design . This product is supplied For Research Use Only. It is strictly prohibited to use this product for human or veterinary diagnostic or therapeutic purposes.

Properties

CAS No.

136253-20-8

Molecular Formula

C8H13N3O2

Synonyms

noradrenaline transporter

Origin of Product

United States

Scientific Research Applications

Therapeutic Uses

1. Treatment of Depression

The inhibition of the noradrenaline transporter is a key mechanism for several classes of antidepressants, including serotonin-norepinephrine reuptake inhibitors (SNRIs), norepinephrine-dopamine reuptake inhibitors (NDRIs), and tricyclic antidepressants (TCAs). These medications work by preventing the reuptake of noradrenaline and serotonin, thereby increasing their availability in the synaptic cleft. For instance, drugs like desipramine and nortriptyline have been widely used to treat major depressive disorder, demonstrating efficacy through their action on the this compound .

2. Attention Deficit Hyperactivity Disorder (ADHD)

The this compound is also implicated in ADHD treatment. Medications that inhibit this transporter can enhance noradrenergic signaling, which is beneficial for improving attention and reducing impulsivity in affected individuals. Atomoxetine, a selective norepinephrine reuptake inhibitor, has been shown to be effective in managing ADHD symptoms by increasing norepinephrine levels .

3. Neurodegenerative Disorders

Research indicates that targeting the this compound may be beneficial in neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. In these disorders, alterations in noradrenergic signaling are observed, potentially contributing to cognitive decline and motor symptoms. Inhibition of the transporter could help restore neurotransmitter balance and improve clinical outcomes .

Research Findings

Recent studies have provided insights into the structural and functional aspects of the this compound, enhancing our understanding of its role in various conditions:

  • Structural Studies : High-resolution structures of the human this compound have been elucidated using cryo-electron microscopy. These studies reveal how different drugs interact with the transporter and provide a basis for developing new therapeutic agents .
  • Clinical Observations : A study investigating this compound availability in multiple sclerosis patients found increased levels in specific brain regions associated with mood regulation. This suggests a potential link between altered noradrenergic signaling and psychiatric symptoms commonly observed in these patients .

Case Studies

Case Study 1: Major Depressive Disorder
A clinical trial involving patients with major depressive disorder demonstrated that treatment with SNRIs resulted in significant improvements in depressive symptoms compared to placebo groups. The efficacy was attributed to enhanced norepinephrine levels due to NET inhibition .

Case Study 2: ADHD Treatment
In a double-blind study comparing atomoxetine to placebo in children with ADHD, results indicated that those treated with atomoxetine showed marked improvements in attention metrics and reductions in hyperactive behavior, reinforcing the role of norepinephrine transport inhibition in managing ADHD .

Comparison with Similar Compounds

Comparison with Similar Monoamine Transporters

NET shares functional and structural similarities with SERT and DAT but exhibits distinct pharmacological and mechanistic profiles. Below is a comparative analysis:

Structural and Functional Differences

Feature NET SERT DAT
Primary Substrate Noradrenaline Serotonin (5-HT) Dopamine
Ion Dependency Na⁺/Cl⁻-dependent Na⁺/Cl⁻-dependent Na⁺/Cl⁻-dependent
Transport Mechanism Co-transport of NE with Na⁺/Cl⁻ Co-transport of 5-HT with Na⁺/Cl⁻ Co-transport of DA with Na⁺/Cl⁻
Inhibitor Sensitivity Desipramine, reboxetine Paroxetine, fluoxetine Cocaine, nomifensine
Genetic Variants SLC6A2 isoforms (e.g., NP_001034) SLC6A4 SLC6A3

Table 1: Structural and functional comparison of monoamine transporters .

Pharmacological Selectivity

  • Venlafaxine Analogues: (R)-Sila-venlafaxine (354) inhibits NET 10-fold more potently than SERT and DAT (IC₅₀: NET = 2 nM; SERT/DAT > 20 nM) . Compound 355 (sila-cyclopentanol derivative) shows reduced SERT inhibition compared to venlafaxine, retaining comparable NET/DAT activity .
  • Tesofensine and M1 Metabolite :

    Compound NET (IC₅₀, nM) SERT (IC₅₀, nM) DAT (IC₅₀, nM)
    Tesofensine 1.7 11 1.0
    M1 0.6 2.0 0.3

    Table 2: In vitro inhibition potencies of tesofensine and M1 .

  • Tricyclic Antidepressants :
    Secondary amines (e.g., desipramine) exhibit higher NET affinity than tertiary amines (e.g., imipramine), suggesting NET’s binding pocket has a hydrophilic environment .

Substrate Recognition and Binding

  • Amphetamines : Structural similarity to NE and dopamine allows amphetamines to act as competitive substrates for NET, DAT, and SERT. Their planar conformation and aromatic ring are critical for transporter interaction .
  • Bupropion : A NET/DAT inhibitor, bupropion’s binding involves coordination with sodium ions and hydrophobic interactions in NET’s transmembrane helices, as revealed by cryo-EM .

Clinical and Therapeutic Implications

  • Neuropsychiatric Disorders: NET knockout (NET-KO) mice show reduced NE levels, modeling depression-like phenotypes and altered responses to opioids . Increased NET availability in the thalamus and amygdala of multiple sclerosis patients correlates with neuropsychiatric symptoms .
  • Neuroblastoma Therapy :
    NET-mediated uptake of meta-iodobenzylguanidine (mIBG) and melphalan hybrids (e.g., pMBG) enables targeted drug delivery in neuroblastoma .

Key Research Findings

Cryo-EM Insights: High-resolution structures of NET bound to antidepressants (e.g., bupropion, ziprasidone) reveal distinct binding pockets and non-competitive inhibition mechanisms .

Evolutionary Conservation : NET shares phylogenetic homology with GABA/beta-alanine transporters, highlighting conserved substrate recognition motifs .

Species Variability : Rat chromaffin cells show dexamethasone-induced upregulation of NET RNA, underscoring glucocorticoid regulation of NET expression .

Q & A

Q. What methodologies are used to measure noradrenaline transporter (NET) activity in vitro?

Answer: NET activity is typically assessed using radiolabeled noradrenaline uptake assays in cell lines (e.g., SK-N-SH). Researchers quantify uptake inhibition with selective antagonists like nisoxetine or desipramine to isolate NET-specific transport. Kinetic parameters (e.g., KmK_m, VmaxV_{max}) are derived via Scatchard analysis or nonlinear regression. For validation, parallel experiments with serotonin or dopamine transporter inhibitors ensure specificity .

Q. How do researchers assess NET expression levels in tissue samples?

Answer: Immunohistochemistry (IHC) and Western blotting are standard. Validated antibodies (e.g., Alomone Labs’ anti-NET targeting extracellular epitopes) are used, with controls like NET-knockout tissues to confirm specificity. For quantification, radioligand binding assays (e.g., [3H]nisoxetine[^3H]nisoxetine) in membrane preparations provide density measurements (BmaxB_{max}) .

Q. What pharmacological tools are used to distinguish NET from other monoamine transporters?

Answer: Selective inhibitors include nisoxetine (NET-specific, IC₅₀ ~1–5 nM) and desipramine , which show minimal cross-reactivity with serotonin (SERT) or dopamine (DAT) transporters. Competitive binding assays using [3H]nisoxetine[^3H]nisoxetine in the presence of SERT/DAT inhibitors (e.g., fluoxetine, GBR-12909) further isolate NET activity .

Advanced Research Questions

Q. How do cryo-EM structures of NET inform antidepressant drug design?

Answer: Recent cryo-EM structures (e.g., PDB 8Y95) reveal NET’s dimeric architecture, substrate-binding pockets, and antidepressant interaction sites. For example, tricyclic antidepressants (e.g., desipramine) bind near a conserved aspartate residue (Asp75), stabilizing an occluded conformation. These insights enable structure-guided optimization of inhibitors for selectivity and reduced off-target effects .

Q. What experimental approaches determine the functional significance of NET dimerization?

Answer: Cholesterol depletion assays and mutagenesis of dimer interfaces (e.g., transmembrane helices 9–12) disrupt dimerization. Functional impacts are tested via fluorescence resonance energy transfer (FRET) for dimer stability and electrophysiology to assess ion coupling. Dimer disruption reduces transport efficiency by ~40%, implicating oligomerization in NET regulation .

Q. How can discrepancies in NET’s role in neuropsychiatric vs. peripheral diseases be resolved?

Answer: Tissue-specific knockout models (e.g., Slc6a2/^{-/-} mice) and conditional neuronal NET deletion clarify central vs. peripheral roles. For fibrosis studies, pharmacological inhibition (e.g., nisoxetine) combined with PET imaging ([11C]MRB) in lung or cardiac tissues distinguishes neurotransmitter-mediated (GPCR-dependent) vs. transporter-dependent pathways .

Q. What methodological considerations are critical for validating NET density via PET imaging?

Answer: Ligand specificity is validated using NET-knockout models and blocking agents (e.g., desipramine). Kinetic modeling (e.g., Logan plot) quantifies binding potential (BPNDBP_{ND}), while post-mortem HPLC correlates PET signals with tissue noradrenaline levels. For clinical translation, test-retest reproducibility and motion correction protocols are essential .

Q. How do researchers analyze NET’s role in neurotransmitter spillover in synaptic plasticity?

Answer: Fast-scan cyclic voltammetry (FSCV) in brain slices measures real-time noradrenaline dynamics. Optogenetic stimulation of locus coeruleus neurons paired with NET inhibition (e.g., atomoxetine) quantifies extrasynaptic spillover. Computational models integrate transporter kinetics and diffusion rates to predict plasticity outcomes .

Data Contradiction & Validation

Q. How to reconcile conflicting findings on NET’s contribution to attention deficits in ADHD models?

Answer: Dose-response studies with NET inhibitors (e.g., atomoxetine) in DAT-KO mice isolate NET-specific effects. Behavioral assays (e.g., 5-choice serial reaction time) combined with microdialysis for noradrenaline levels clarify dose-dependent improvements in attention. Genetic epistasis (e.g., NET/ADRA2A double mutants) dissects receptor-transporter interplay .

Q. What strategies validate NET’s interaction with lipid microdomains in vivo?

Answer: Proximity ligation assays (PLA) with NET and lipid raft markers (e.g., flotillin-1) confirm colocalization. Cholesterol modulation (e.g., methyl-β-cyclodextrin) alters NET lateral mobility, quantified via single-particle tracking (SPT) . Functional impacts are tested via uptake assays under varying membrane rigidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.